molecular formula C11H9FN2O B1289183 1-(4-Amino-3-fluorophenyl)pyridin-2-one CAS No. 536747-52-1

1-(4-Amino-3-fluorophenyl)pyridin-2-one

Cat. No. B1289183
CAS RN: 536747-52-1
M. Wt: 204.2 g/mol
InChI Key: FEBPTQSSHLOHEK-UHFFFAOYSA-N
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Description

The compound "1-(4-Amino-3-fluorophenyl)pyridin-2-one" is a fluorinated pyridine derivative, which is a class of compounds known for their significance in pharmaceutical chemistry due to their biological activity. The presence of an amino group at the fourth position and a fluorine atom at the third position on the phenyl ring, attached to a pyridin-2-one core, suggests that this compound could be of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related fluorinated pyridine derivatives has been explored in various studies. For instance, a practical synthesis of a key pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence has been described, which could potentially be adapted for the synthesis of "1-(4-Amino-3-fluorophenyl)pyridin-2-one" . Additionally, a method for the selective fluorination of 4-substituted 2-aminopyridines and pyridin-2(1H)-ones in aqueous solution has been realized, which could be relevant for introducing the fluorine atom into the compound .

Molecular Structure Analysis

Experimental and theoretical studies on structurally related compounds have provided insights into their molecular geometry and spectroscopic properties. For example, the structure and spectroscopic properties of (E)-1-(2-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one have been characterized using various techniques, including X-ray diffraction (XRD), which could be analogous to the structural analysis of "1-(4-Amino-3-fluorophenyl)pyridin-2-one" .

Chemical Reactions Analysis

The reactivity of fluorinated pyridines is influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating effects of the amino group. The regioselectivity of fluorination reactions on pyridine derivatives has been shown to be strongly dependent on the substituent pattern, which would be an important consideration in the chemical reactions involving "1-(4-Amino-3-fluorophenyl)pyridin-2-one" .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are often characterized by their increased stability and potential for hydrogen bonding due to the presence of fluorine and amino groups. The crystal packing and hydrogen bond interactions in related compounds have been studied, providing a basis for understanding the intermolecular interactions that "1-(4-Amino-3-fluorophenyl)pyridin-2-one" might exhibit .

Scientific Research Applications

Chemical Synthesis and Biological Activity

1-(4-Amino-3-fluorophenyl)pyridin-2-one is an essential intermediate in the synthesis of various biologically active compounds. For instance, it is used in the production of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective and orally efficacious inhibitor of the Met kinase superfamily, showing significant promise in cancer treatment. This compound exhibited complete tumor stasis in a gastric carcinoma model and has progressed to phase I clinical trials due to its efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Molecular Imaging and Sensing

The compound also finds application in the field of molecular imaging and sensing. A notable example is its use in creating a new unnatural base pair system between fluorophore and quencher base analogues for nucleic acid-based imaging technology. This innovative system allows for the detection of target nucleic acid sequences, showcasing potential in various sensing and diagnostic applications, as well as basic research (Kimoto et al., 2010).

Antimicrobial and Antitumor Activities

In antimicrobial and antitumor research, derivatives of 1-(4-Amino-3-fluorophenyl)pyridin-2-one have demonstrated significant activity. A study synthesized pyrazolo[3,4-b]pyridine derivatives from 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole and screened them for antibacterial activity against various bacteria and fungi. Additionally, these compounds showed promising antitumor activity against a liver cell line, highlighting their potential in cancer treatment (El-Borai et al., 2012).

Drug Metabolism and Pharmacokinetics

The compound's derivatives are also studied for their metabolism and pharmacokinetics. In one study, FYL-67, a linezolid analogue with a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, was examined for its phase I metabolites using LC-MS/MS. This research is crucial for understanding the drug's metabolic pathways and aiding in the development of analytical methods for quantification in biological samples (Sang et al., 2016).

properties

IUPAC Name

1-(4-amino-3-fluorophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-9-7-8(4-5-10(9)13)14-6-2-1-3-11(14)15/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBPTQSSHLOHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623324
Record name 1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one

CAS RN

536747-52-1
Record name 1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The process described in patent US2005/0215599, i.e. copper catalyzed N-arylation of 2-hydroxypyridine with 4-bromo-2-fluoroaniline suffers from a major safety issue.
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Synthesis routes and methods II

Procedure details

A mixture of 2-fluoro-4-iodoaniline (3.00 g, 12.6 mmol), 2-hydroxypyridine 1-7 (1.20 g, 12.6 mmol), 8-hydroxyquinoline (0.184 g, 1.26 mmol) and K2CO3 (3.49 g, 25.3 mmol) in DMSO (20 mL) was degassed with Ar before being charged with CuI (0.241 g, 1.27 mmol). The mixture in a sealed tube was heated at 130° C. overnight. After being cooled down to room temperature, H2O and nBuOH were added. The organic phase was separated, concentrated in vacuo to give 1-(4-amino-3-fluorophenyl)pyridin-2(1H)-one as a solid (2.31 g).
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3 g
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1.2 g
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0.184 g
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3.49 g
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20 mL
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0.241 g
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Synthesis routes and methods III

Procedure details

1.8 g (7.7 mmol) 1-(3-fluoro-4-nitro-phenyl)-1H-pyridin-2-one are dissolved in 360 ml of ethanol, combined with 8.7 g (38.4 mmol) tin(II)chloride-hydrate and refluxed for 45 min. The mixture is cooled and concentrated to dryness. The residue is combined with equal amounts of 1N sodium hydroxide solution and ethyl acetate. The precipitate is filtered off, water is added to the filtrate, the organic phase is separated off and the aqueous phase is extracted twice with ethyl acetate. The combined organic phases are dried over sodium sulphate and evaporated to dryness.
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1.8 g
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360 mL
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8.7 g
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Synthesis routes and methods IV

Procedure details

4-Bromo-2-fluoroaniline (13.0 g; 68 mmol), 2-hydroxypyridine (9.11 g; 96 mmol), 8-hydroxyquinoline (1.5 g; 10 mmol) are dissolved under argon in DMSO (40 ml). To this solution K2CO3 (10.4 g; 75 mmol) and CuI (1.95 g; 10 mmol) are added and the resulting suspension is heavily stirred under argon at 150° C. for 18 h. The mixture is evaporated to dryness under reduced pressure and the final residue is chromatographed over silica gel (400 g) using dichloromethane/methanol as eluents. The obtained crude product is recrystallized with diethyl ether to yield an off-white solid. Yield: 2.80 g (20.0%), ESI-MS: m/z=205 [M+H]+
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13 g
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9.11 g
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1.5 g
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40 mL
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10.4 g
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1.95 g
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